1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea
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Overview
Description
1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure combining a cyclopentyl group, a tetrahydroindazole moiety, and a methoxyethyl urea group, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea typically involves multiple steps:
Formation of the Tetrahydroindazole Core: The starting material, often a substituted cyclopentanone, undergoes a cyclization reaction with hydrazine to form the tetrahydroindazole core.
Alkylation: The tetrahydroindazole core is then alkylated using a suitable alkylating agent to introduce the cyclopentyl group.
Urea Formation: The final step involves the reaction of the alkylated tetrahydroindazole with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the urea or methoxyethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving indazole derivatives.
Medicine: Possible therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indazole moiety could be crucial for binding to specific molecular targets, while the urea group might enhance its solubility or stability.
Comparison with Similar Compounds
Similar Compounds
1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-ethoxyethyl)urea: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-hydroxyethyl)urea: Contains a hydroxyethyl group, potentially altering its solubility and reactivity.
Uniqueness
The presence of the methoxyethyl group in 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea may confer unique properties, such as enhanced solubility in organic solvents or specific interactions with biological targets, distinguishing it from similar compounds.
Biological Activity
1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement comprising an indazole ring system fused with a cyclopentyl group and a methoxyethyl urea moiety. Its molecular formula is C20H28N4O2, and it possesses distinct physicochemical properties that influence its biological activity.
Structural Formula
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of the Indazole Core : The initial step includes the cyclization of appropriate precursors under acidic or basic conditions.
- Alkylation : Introduction of the cyclopentyl group through alkylation reactions.
- Urea Formation : The final step involves the reaction of the indazole derivative with methoxyethyl isocyanate to form the urea linkage.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.
Anticancer Activity
Research indicates that compounds with indazole structures often exhibit anticancer properties. For instance:
- Mechanism : Indazole derivatives can inhibit specific signaling pathways involved in cell proliferation and survival.
- Case Study : In vitro studies have shown that derivatives similar to this compound significantly reduce the viability of cancer cell lines such as A431 (vulvar epidermal carcinoma) by inducing apoptosis .
Antimicrobial Properties
The presence of the sulfonamide group in related compounds suggests potential antimicrobial activity:
- Mechanism : Compounds with sulfonamide functionalities inhibit bacterial growth through competitive inhibition of dihydropteroate synthase.
- Research Findings : Studies on similar sulfonamide-containing compounds have demonstrated efficacy against various bacterial strains.
Anti-inflammatory Effects
Recent investigations into related indazole derivatives have revealed anti-inflammatory properties:
- Mechanism : These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Research Example : In vivo studies showed that certain indazole derivatives reduced inflammation in animal models of arthritis .
Comparative Analysis with Similar Compounds
A comparison with similar compounds provides insights into the unique biological profile of this compound.
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(cyclopentyl-indazole)-sulfonamide | Indazole ring + sulfonamide | Antibacterial |
N-(cyclopentyl-indazole)-benzamide | Indazole ring + benzamide | Anticancer |
1-Cyclopentyl-4,5,6,7-tetrahydroindazolamine | Indazole + amine | Neuroprotective |
Properties
IUPAC Name |
1-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-23-11-10-18-17(22)19-12-15-14-8-4-5-9-16(14)21(20-15)13-6-2-3-7-13/h13H,2-12H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUPZWFUPJASME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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